molecular formula C7H8OS2 B1597390 (2-Thienylthio)acetone CAS No. 41444-33-1

(2-Thienylthio)acetone

Cat. No.: B1597390
CAS No.: 41444-33-1
M. Wt: 172.3 g/mol
InChI Key: JMTRCRYNAQUXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Thienylthio)acetone is an organic compound with the molecular formula C₇H₈OS₂ It is characterized by the presence of a thienylthio group attached to an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Thienylthio)acetone can be synthesized through several methods. One common approach involves the reaction of thiophene with (methylthio)acetyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Thienylthio)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienylthio group to a thiol or other reduced forms.

    Substitution: The thienylthio group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted thienylthio derivatives.

Scientific Research Applications

(2-Thienylthio)acetone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Thienylthio)acetone involves its interaction with molecular targets through its thienylthio group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, or modulation of cellular processes.

Comparison with Similar Compounds

    Thiophene: A simpler analog with a single thiophene ring.

    (2-Thienyl)acetone: Lacks the thio group, making it less reactive in certain chemical reactions.

    (2-Thienylthio)ethanol: Contains an alcohol group instead of a ketone.

Uniqueness: (2-Thienylthio)acetone is unique due to the presence of both a thienylthio group and a ketone moiety This combination allows it to participate in a wider range of chemical reactions compared to its simpler analogs

Properties

CAS No.

41444-33-1

Molecular Formula

C7H8OS2

Molecular Weight

172.3 g/mol

IUPAC Name

2-methylsulfanyl-1-thiophen-2-ylethanone

InChI

InChI=1S/C7H8OS2/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3

InChI Key

JMTRCRYNAQUXKM-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=CC=CS1

Canonical SMILES

CSCC(=O)C1=CC=CS1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Thienylthio)acetone
Reactant of Route 2
Reactant of Route 2
(2-Thienylthio)acetone
Reactant of Route 3
Reactant of Route 3
(2-Thienylthio)acetone
Reactant of Route 4
Reactant of Route 4
(2-Thienylthio)acetone
Reactant of Route 5
Reactant of Route 5
(2-Thienylthio)acetone
Reactant of Route 6
(2-Thienylthio)acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.